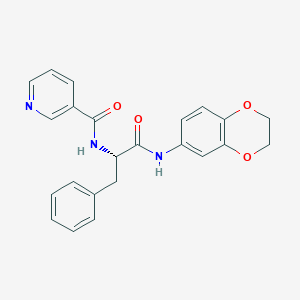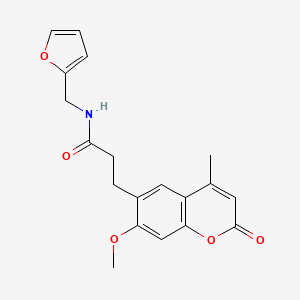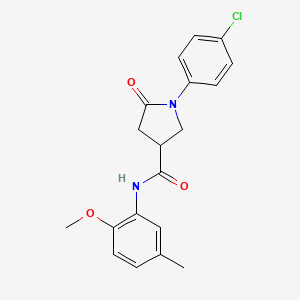
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE: is a complex organic compound that features a benzodioxin ring, a phenyl group, and a pyridinylformamido moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the reaction of 1,4-benzodioxane-6-amine with an appropriate sulfonyl chloride in an aqueous alkaline medium.
Introduction of the Phenyl Group: The next step involves the substitution of the sulfonamide group with a phenyl group using alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base.
Addition of the Pyridinylformamido Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as a treatment for neurodegenerative diseases and certain types of cancer .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .
類似化合物との比較
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-BROMOBENZENESULFONAMIDE: This compound features a bromobenzene sulfonamide group instead of the phenyl and pyridinylformamido moieties.
N-ALKYL/ARALKYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-BENZENESULFONAMIDES: These compounds have various alkyl or aralkyl groups attached to the benzodioxin ring.
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-PHENYL-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPANAMIDE lies in its combination of the benzodioxin ring, phenyl group, and pyridinylformamido moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
特性
分子式 |
C23H21N3O4 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c27-22(17-7-4-10-24-15-17)26-19(13-16-5-2-1-3-6-16)23(28)25-18-8-9-20-21(14-18)30-12-11-29-20/h1-10,14-15,19H,11-13H2,(H,25,28)(H,26,27)/t19-/m0/s1 |
InChIキー |
KJQUCLVJDOBQBM-IBGZPJMESA-N |
異性体SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4 |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14959186.png)
![4-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B14959203.png)
![N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycine](/img/structure/B14959206.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B14959222.png)

![N-cyclohexyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14959231.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B14959236.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959238.png)
![N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14959245.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B14959251.png)

![1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B14959280.png)
![1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959287.png)
![2-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B14959289.png)
